molecular formula C12H14O3 B1196324 Ethyl 3-methyl-3-phenylglycidate CAS No. 77-83-8

Ethyl 3-methyl-3-phenylglycidate

Cat. No.: B1196324
CAS No.: 77-83-8
M. Wt: 206.24 g/mol
InChI Key: LQKRYVGRPXFFAV-UHFFFAOYSA-N
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Description

Scientific Research Applications

Ethyl 3-methyl-3-phenylglycidate has a wide range of applications in scientific research and industry:

Safety and Hazards

Ethyl methylphenylglycidate is classified as a skin and serious eye irritant (Category 2, 2A). It causes skin and serious eye irritation (H315+H319). It may cause respiratory irritation (H335). It is also classified as a short-term (acute) aquatic hazard, category 2 (H401), and a long-term (chronic) aquatic hazard, category 2 (H411) .

Future Directions

While the specific future directions for Ethyl methylphenylglycidate are not mentioned in the retrieved sources, it continues to be used in the fragrance industry, particularly in perfumes, personal care products, soaps, and detergents .

Mechanism of Action

Target of Action

Ethyl methylphenylglycidate, also known as strawberry aldehyde, is primarily targeted at the olfactory and gustatory receptors in humans . Its pleasant taste and aroma make it a popular choice in the flavor and fragrance industry .

Mode of Action

The compound interacts with its targets by binding to the olfactory and gustatory receptors, triggering a sensory response that is perceived as a strawberry-like flavor and aroma . Despite its common name, it lacks the presence of an aldehyde group .

Biochemical Pathways

It’s known that the compound contains ester and epoxide functional groups . These groups may undergo various reactions in the presence of specific enzymes, potentially affecting different biochemical pathways.

Pharmacokinetics

Ethyl methylphenylglycidate is a colorless liquid that is insoluble in water . This property may affect its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The primary result of ethyl methylphenylglycidate’s action is the elicitation of a strawberry-like flavor and aroma when consumed or smelled . This makes it a valuable ingredient in various applications, including perfumes, soaps, beauty care products, detergents, pharmaceuticals, baked goods, candies, ice cream, and others .

Action Environment

The action of ethyl methylphenylglycidate can be influenced by environmental factors. For instance, under strong acid or strong alkali conditions, it can easily hydrolyze . Furthermore, its efficacy and stability may be affected by factors such as temperature, pH, and the presence of other chemicals.

Biochemical Analysis

Biochemical Properties

Ethyl methylphenylglycidate plays a significant role in biochemical reactions due to its ester and epoxide functional groups. These groups allow it to interact with various enzymes and proteins. For instance, the epoxide group can undergo reactions with nucleophiles, including amino acids in proteins, leading to potential modifications of enzyme activity . The ester group can be hydrolyzed by esterases, resulting in the formation of corresponding alcohol and carboxylic acid derivatives . These interactions highlight the compound’s potential to modify biochemical pathways and enzyme functions.

Cellular Effects

Ethyl methylphenylglycidate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in enzyme activity, affecting metabolic pathways . Additionally, its presence can alter gene expression patterns, potentially impacting cell growth and differentiation . Studies have shown that ethyl methylphenylglycidate can cause cellular stress responses, leading to changes in cell signaling pathways .

Molecular Mechanism

At the molecular level, ethyl methylphenylglycidate exerts its effects through binding interactions with biomolecules. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme conformation and activity, affecting metabolic processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms highlight the compound’s potential to modulate cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl methylphenylglycidate can change over time due to its stability and degradation properties. The compound is relatively stable under normal conditions but can undergo hydrolysis under strong acidic or basic conditions . Long-term studies have shown that ethyl methylphenylglycidate does not exhibit significant adverse health effects and is not carcinogenic . Its prolonged exposure can lead to cumulative effects on cellular functions, including potential modifications of enzyme activities and gene expression patterns .

Dosage Effects in Animal Models

The effects of ethyl methylphenylglycidate vary with different dosages in animal models. At low doses, the compound is generally recognized as safe (GRAS) and does not exhibit significant toxic effects . At higher doses, it can cause adverse effects, including skin irritation and allergic reactions . Long-term, high-dose studies in rats have demonstrated that ethyl methylphenylglycidate does not have significant adverse health effects and is not carcinogenic . These findings suggest a threshold effect, where the compound’s safety is dose-dependent.

Metabolic Pathways

Ethyl methylphenylglycidate is involved in various metabolic pathways, primarily through its ester and epoxide functional groups. The ester group can be hydrolyzed by esterases, leading to the formation of corresponding alcohol and carboxylic acid derivatives . The epoxide group can undergo reactions with nucleophiles, including amino acids in proteins, resulting in potential modifications of enzyme activity . These metabolic pathways highlight the compound’s potential to influence metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, ethyl methylphenylglycidate is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within cellular compartments . Additionally, its interactions with binding proteins can influence its localization and accumulation within specific tissues . These transport and distribution properties are crucial for understanding the compound’s cellular effects.

Subcellular Localization

Ethyl methylphenylglycidate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . Its presence within subcellular compartments can affect its activity and function, potentially leading to modifications of enzyme activities and cellular processes . Understanding the subcellular localization of ethyl methylphenylglycidate is essential for elucidating its biochemical effects.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 3-methyl-3-phenyloxirane-2-carboxylate
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InChI

InChI=1S/C12H14O3/c1-3-14-11(13)10-12(2,15-10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3
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InChI Key

LQKRYVGRPXFFAV-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1C(O1)(C)C2=CC=CC=C2
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Record name 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER
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DSSTOX Substance ID

DTXSID8020591
Record name Ethyl methylphenylglycidate
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Molecular Weight

206.24 g/mol
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Physical Description

3-methyl-3-phenylglycidic acid ethyl ester is a clear, colorless to yellowish liquid with a strawberry-like odor. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to light-yellow liquid with a strong odor like fruit or berries; [HSDB] Colorless liquid; [MSDSonline], Colourless to pale yellow liquid; Strong fruity aroma suggestive of strawberry
Record name 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER
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Boiling Point

522 to 527 °F at 760 mmHg (NTP, 1992), 272-275 °C, 272.00 to 275.00 °C. @ 760.00 mm Hg
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Record name ETHYL METHYLPHENYLGLYCIDATE
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Flash Point

greater than 200 °F (NTP, 1992), 134 °C
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Solubility

Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), SOL IN 3 VOLUMES OF 60% ALCOHOL, 1:3 & MORE IN 70% ALCOHOL; 1:2 IN 80% ALC; INSOL IN WATER; SOL IN MOST ORGANIC SOLVENTS, Insoluble in water, glycerol; Soluble in propylene glycol, fixed oils, Soluble (in ethanol)
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Density

1.104 to 1.123 at 68 °F (NTP, 1992), 1.0442 @ 20 °C, 1.086-1.096
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Color/Form

COLORLESS TO PALE-YELLOW LIQUID

CAS No.

77-83-8, 19464-95-0
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Synthesis routes and methods

Procedure details

To a mixture of 120 g of acetophenone, 123 g of ethyl chloroacetate, and 200 ml of benzene was added 47.2 g of powder sodium amide over a period of 2 hours at 15° C. At the end of a 2-hour stirring at room temperature, the resulting red colored mixture was poured into 700 g of ice water. The organic phase was extracted with benzene, dried, and stripped of the solvent. The residue was fractionally distilled, yielding 130 g of ethyl 3-methyl-3-phenylglycidate having a boiling point of 107°-113° C./3 mmHg.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
powder
Quantity
47.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
700 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What information is available regarding the long-term toxicity of Ethyl Methylphenylglycidate?

A1: A study investigated the long-term toxicity of Ethyl Methylphenylglycidate in rats. [] While the abstract doesn't provide specific results, this type of study typically examines the effects of repeated exposure to a substance over a significant portion of an animal's lifespan, looking for chronic toxicity signs.

Q2: Were there any studies on the short-term toxicity of Ethyl Methylphenylglycidate?

A2: Yes, a study examined the short-term toxicity of Ethyl Methylphenylglycidate in rats. [] Again, while the specific findings are not detailed in the abstract, such studies usually evaluate the effects of a single or short-term repeated exposure to a substance, focusing on acute toxicity.

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